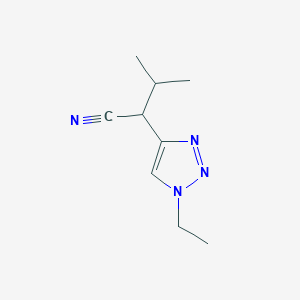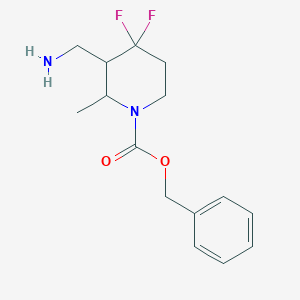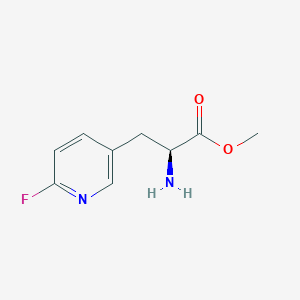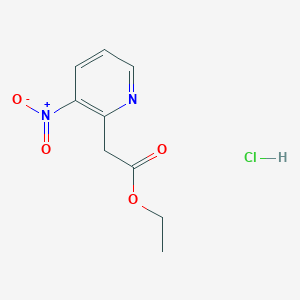
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, isopropoxy, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with 2-hydroxy-4-nitrobenzoic acid as the precursor. The hydroxyl group at the 3-position is then alkylated using isopropyl iodide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-3-isopropoxy-4-aminobenzoic acid.
Substitution: Formation of 2-hydroxy-3-methoxy-4-nitrobenzoic acid.
科学的研究の応用
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Lacks the isopropoxy group, making it less lipophilic.
3-Hydroxy-4-nitrobenzoic acid: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Hydroxy-3-methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties.
Uniqueness
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct reactivity and biological activity compared to similar compounds .
特性
分子式 |
C10H11NO6 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC名 |
2-hydroxy-4-nitro-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H11NO6/c1-5(2)17-9-7(11(15)16)4-3-6(8(9)12)10(13)14/h3-5,12H,1-2H3,(H,13,14) |
InChIキー |
GFSQPYNPKPTBAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)





![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)

